molecular formula C23H16ClN3 B2522604 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-76-6

8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2522604
CAS No.: 901020-76-6
M. Wt: 369.85
InChI Key: STKDUPWFPSYWSG-UHFFFAOYSA-N
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Description

8-Chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a quinoline nucleus. The molecule is substituted at positions 1, 3, and 8 with phenyl, 4-methylphenyl, and chlorine groups, respectively. This substitution pattern confers distinct physicochemical and biological properties. The chlorine atom at position 8 likely enhances electron-withdrawing effects, while the 4-methylphenyl group at position 3 contributes to lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

8-chloro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDUPWFPSYWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally friendly, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydro derivatives, and various substituted pyrazoloquinolines, depending on the reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazoloquinoline derivatives, including 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Activity

A study published in RSC Advances demonstrated that certain pyrazoloquinoline derivatives displayed potent antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in these compounds was correlated with enhanced antibacterial activity, suggesting that modifications to the pyrazoloquinoline structure could yield compounds with improved efficacy against resistant strains .

Antitubercular Activity

The exploration of quinoline derivatives for antitubercular applications has gained traction. The compound may contribute to the development of new antitubercular agents.

Insecticidal Properties

The compound's structural framework aligns with several insecticidal agents developed for vector control in diseases like malaria and dengue.

Case Study: Larvicidal Activity

A study synthesized new quinoline derivatives that exhibited significant larvicidal effects against mosquito larvae, which are vectors for malaria and dengue. Although this study did not directly test this compound, it emphasizes the potential for similar compounds to be explored for their insecticidal properties .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be modified to enhance biological activity.

Synthesis Techniques

The compound can be synthesized through methods such as cyclization reactions involving substituted phenyl groups and chloro derivatives. The characterization typically involves spectroscopic techniques (NMR, IR) to confirm the structure and purity .

Mechanism of Action

The mechanism of action of 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial DNA by targeting DNA gyrase and topoisomerase IV . In cancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • Anti-inflammatory activity: Amino- and hydroxyl-substituted derivatives (e.g., 2i) exhibit superior NO production inhibition compared to halogenated analogues, likely due to enhanced hydrogen bonding with iNOS . The target compound’s chloro and methylphenyl groups may prioritize membrane permeability over direct enzyme interaction.
  • Halogen effects: Chlorine at position 8 (target compound) vs.

Physicochemical and Pharmacokinetic Properties

Property This compound 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (11) 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Molecular Weight 381.45 g/mol ~250 g/mol 307.33 g/mol
logP 6.57 ~2.5 ~4.2
Hydrogen Bond Acceptors 2 4 3
Polar Surface Area 22.71 Ų ~60 Ų ~40 Ų

Biological Activity

8-Chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by research findings and case studies.

Synthesis

The compound is synthesized via a reaction involving 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol, utilizing piperidine as a catalyst under reflux conditions. The resulting product is purified through recrystallization from dimethylformamide, yielding colorless crystals with a melting point of 267–268 °C .

Biological Activity

The biological activity of this compound has been evaluated in various studies, indicating its potential as an antibacterial, antifungal, and antitumor agent.

Antimicrobial Properties

Research has shown that derivatives of pyrazoloquinolines exhibit significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies indicate that it may exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has shown promising results against breast cancer and leukemia cell lines .

Case Studies

Several case studies highlight the efficacy of pyrazoloquinoline derivatives in clinical settings:

  • Study on Anticancer Effects : A study evaluated the effects of various pyrazolo[4,3-c]quinoline derivatives on human cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of synthesized pyrazoloquinolines. The results revealed that specific derivatives had lower Minimum Inhibitory Concentrations (MICs) against tested bacterial strains than conventional antibiotics, suggesting their potential as alternative treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key structural features influencing activity include:

Structural FeatureEffect on Activity
Chloro Substitution Enhances antibacterial properties
Methyl Group on Phenyl Ring Increases lipophilicity and cellular uptake
Pyrazole Ring Critical for interaction with target enzymes

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